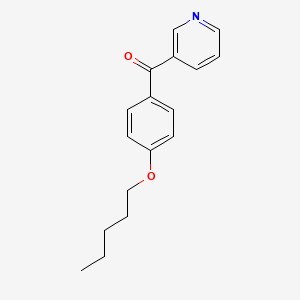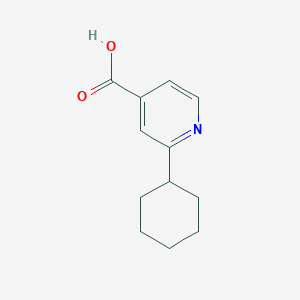
2-Cyclohexylpiperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Cyclohexylpipéridin-3-ol est un composé chimique de formule moléculaire C₁₁H₂₁NO. Il appartient à la classe des dérivés de la pipéridine, connus pour leur rôle important en chimie médicinale et en applications pharmaceutiques. Ce composé présente un cycle pipéridine substitué par un groupe cyclohexyle et un groupe hydroxyle, ce qui en fait un bloc de construction polyvalent en synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 2-Cyclohexylpipéridin-3-ol implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante comprend l’hydrogénation de dérivés de pyridine substitués par un cyclohexyle. La réaction est généralement réalisée en présence d’un catalyseur au nickel sous haute pression et température pour obtenir le produit souhaité.
Méthodes de production industrielle : Dans un contexte industriel, la production de 2-Cyclohexylpipéridin-3-ol peut être mise à l’échelle en utilisant des réacteurs à flux continu. Ces réacteurs permettent un contrôle précis des paramètres de réaction tels que la température, la pression et les débits, garantissant la qualité et le rendement constants du produit. L’utilisation de systèmes catalytiques avancés et de la surveillance automatisée améliore encore l’efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions : Le 2-Cyclohexylpipéridin-3-ol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le composé peut être réduit pour former les amines ou les alcools correspondants en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Le cycle pipéridine peut subir des réactions de substitution nucléophile, où le groupe hydroxyle est remplacé par d’autres groupes fonctionnels comme les halogénures ou les amines.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)
Réduction : Hydrure de lithium et d’aluminium (LiAlH₄), borohydrure de sodium (NaBH₄)
Substitution : Agents halogénants (par exemple, chlorure de thionyle), amines
Principaux produits :
Oxydation : Cyclohexylpipéridinone
Réduction : Cyclohexylpipéridine
Substitution : Halogénures ou amines de cyclohexylpipéridinyle
Applications De Recherche Scientifique
Le 2-Cyclohexylpipéridin-3-ol a une large gamme d’applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques complexes et de composés hétérocycliques.
Biologie : Employé dans l’étude des mécanismes enzymatiques et des interactions protéines-ligands.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles, y compris ses effets analgésiques et anti-inflammatoires.
Industrie : Utilisé dans la production de produits pharmaceutiques, d’agrochimiques et de produits chimiques de spécialité.
Mécanisme D'action
Le mécanisme d’action du 2-Cyclohexylpipéridin-3-ol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut moduler l’activité de ces cibles en se liant à leurs sites actifs ou en modifiant leur conformation. Cette interaction peut entraîner divers effets biologiques, notamment l’inhibition de l’activité enzymatique, la modulation de la signalisation des récepteurs et la modification des voies cellulaires.
Composés similaires :
Pipéridine : Un analogue plus simple sans les groupes cyclohexyle et hydroxyle.
Cyclohexylamine : Manque le cycle pipéridine mais contient le groupe cyclohexyle.
3-Hydroxypipéridine : Structure similaire mais sans la substitution cyclohexyle.
Unicité : Le 2-Cyclohexylpipéridin-3-ol est unique en raison de la présence des groupes cyclohexyle et hydroxyle sur le cycle pipéridine. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.
Comparaison Avec Des Composés Similaires
Piperidine: A simpler analog without the cyclohexyl and hydroxyl groups.
Cyclohexylamine: Lacks the piperidine ring but contains the cyclohexyl group.
3-Hydroxypiperidine: Similar structure but without the cyclohexyl substitution.
Uniqueness: 2-Cyclohexylpiperidin-3-ol is unique due to the presence of both the cyclohexyl and hydroxyl groups on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
2-cyclohexylpiperidin-3-ol |
InChI |
InChI=1S/C11H21NO/c13-10-7-4-8-12-11(10)9-5-2-1-3-6-9/h9-13H,1-8H2 |
Clé InChI |
MNTMGNVDVRVYOJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2C(CCCN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





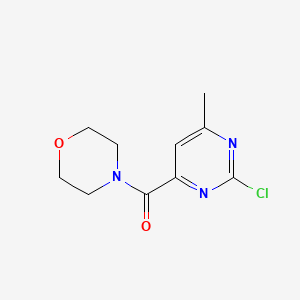



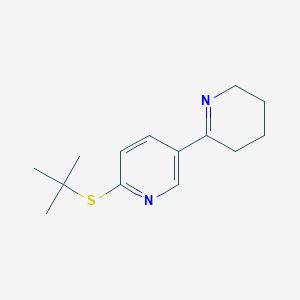

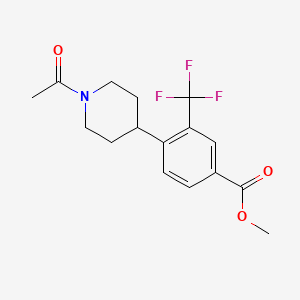

![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11806624.png)
